1,1,1-Trifluoro-2-hexanone
Overview
Description
1,1,1-Trifluoro-2-hexanone is a fluorinated organic compound that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated organic compounds can be challenging due to the reactivity of fluorine. However, research has shown that tertiary trifluoroborate salts can be used in Suzuki-Miyaura and Chan-Evans-Lam coupling reactions to construct complex fluorinated structures, such as 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which may share some synthetic pathways with 1,1,1-trifluoro-2-hexanone .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often unique due to the strong electronegativity of fluorine. For example, hexafluorocyclohexane exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which could be relevant when considering the molecular structure of 1,1,1-trifluoro-2-hexanone .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including the addition of hexafluorobut-2-yne to coordinated dienes, which demonstrates the reactivity of fluorinated alkynes and their potential to form complex structures . This reactivity might be extrapolated to the behavior of 1,1,1-trifluoro-2-hexanone in similar reaction environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-trifluoro-2-hexanone can be inferred from related compounds. For instance, the intramolecular hydrogen bonding and keto-enol content of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been studied, revealing insights into the conformational stability and hydrogen bond strength of such molecules . Similarly, the vibrational spectra of 1,1,1-trifluoro-2,4-pentanedione have been analyzed, providing information on the hydrogen bond strength and the impact of fluorine substitution on vibrational modes .
Relevant Case Studies
Case studies involving the synthesis and characterization of fluorinated compounds, such as the preparation of hexafluoroheptane-2,4,6-trione and the study of molecular and crystal structures of fluorinated indanones , provide valuable insights into the behavior of 1,1,1-trifluoro-2-hexanone. These studies highlight the peculiar tautomeric features and the influence of fluorine on the molecular geometry and reactivity of such compounds.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
1,1,1-Trifluoro-2-hexanone and its derivatives have been studied using nuclear magnetic resonance (NMR). For instance, Kiehlmann, Menon, and Mcgillivray (1973) explored hydrogen bonding in various trifluoro compounds, including 1,1,1-trifluoro-2-hydroxy-6-methyl-4-heptanone, through proton and fluorine NMR measurements (Kiehlmann et al., 1973).
Organic Synthesis and Chemical Reactions
1,1,1-Trifluoro-2-hexanone is a valuable compound in organic synthesis. Hou et al. (2002) demonstrated its utility in the Wacker oxidation process, where the oxidation of 1-hexene was significantly enhanced in a mixed solvent system (Hou et al., 2002). Pletnev, Bargamova, and Knunyants (1981) studied its reaction with phenylhydrazine, leading to the formation of various phenylhydrazone groups (Pletnev et al., 1981).
Molecular Structure and Intramolecular Bonding
Research has also focused on the conformation, molecular structure, and intramolecular hydrogen bonding of 1,1,1-trifluoro-2-hexanone derivatives. For example, Vakili et al. (2012) investigated these aspects of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione using density functional theory calculations and experimental spectroscopies (Vakili et al., 2012).
Luminescence and Photocatalysis
The compound has applications in luminescence studies and photocatalysis. Martín‐Ramos et al. (2013) synthesized ytterbium(III) beta-diketonate complexes with 1,1,1-trifluoro-2-hexanone derivatives and studied their NIR-luminescence (Martín‐Ramos et al., 2013). Huang et al. (2015) explored its use in visible-light-induced photocatalysis, demonstrating the synthesis of β-trifluoromethyl ketones (Huang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluorohexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANPMZHRFOEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285672 | |
Record name | 1,1,1-Trifluoro-2-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-hexanone | |
CAS RN |
360-34-9 | |
Record name | 1,1,1-Trifluoro-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexanone,1,1-trifluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-Trifluoro-2-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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